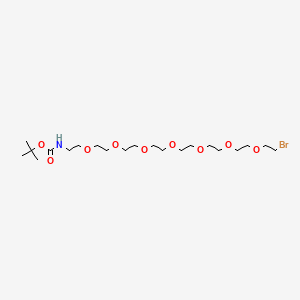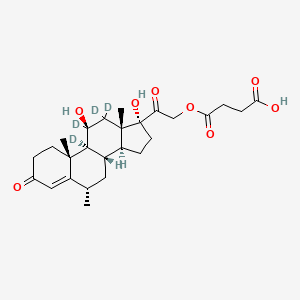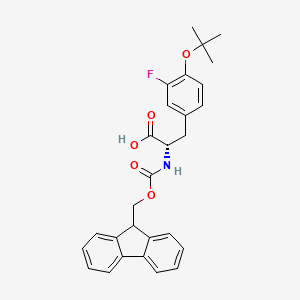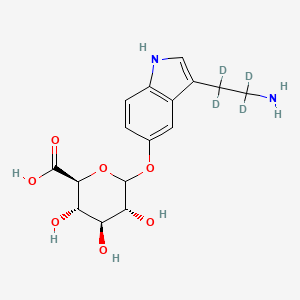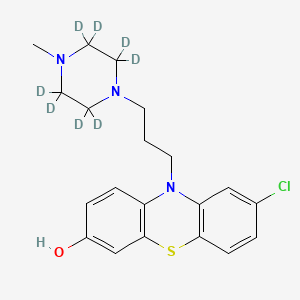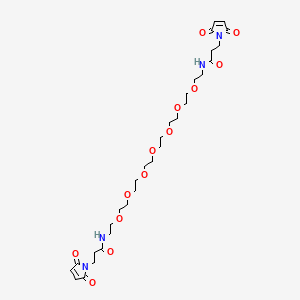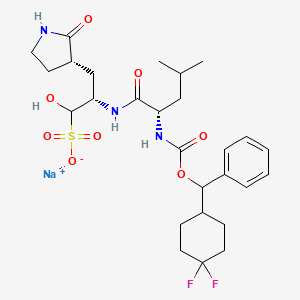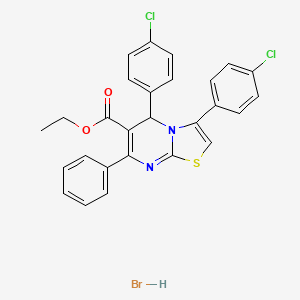
Topoisomerase II inhibitor 11
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Topoisomerase II inhibitor 11 is a compound that targets the enzyme DNA topoisomerase II, which is crucial for DNA replication, transcription, and chromosome segregation. This enzyme is a validated target for anticancer drugs due to its role in managing DNA topology and facilitating the separation of intertwined DNA strands during cell division .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of topoisomerase II inhibitors typically involves multi-step organic synthesis. One common approach includes the formation of a core structure followed by functional group modifications to enhance activity and selectivity. For instance, the synthesis might start with a benzene derivative, followed by nitration, reduction, and subsequent cyclization to form the desired inhibitor .
Industrial Production Methods: Industrial production of topoisomerase II inhibitors involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, stringent quality control measures, and purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: Topoisomerase II inhibitors can undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Involves the replacement of one functional group with another, often using halogenation or alkylation reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of a hydroxyl group might yield a ketone, while reduction of a nitro group might yield an amine .
Scientific Research Applications
Topoisomerase II inhibitor 11 has several scientific research applications:
Chemistry: Used as a tool to study DNA topology and the mechanisms of enzyme inhibition.
Biology: Employed in research to understand the role of topoisomerase II in cell division and DNA repair.
Medicine: Investigated for its potential as an anticancer agent due to its ability to induce DNA damage in rapidly dividing cells.
Industry: Utilized in the development of new therapeutic agents and in the study of drug resistance mechanisms.
Mechanism of Action
Topoisomerase II inhibitor 11 exerts its effects by stabilizing the enzyme-DNA cleavage complex, preventing the re-ligation of DNA strands. This leads to the accumulation of DNA breaks, ultimately resulting in cell death. The molecular targets include the DNA topoisomerase II enzyme, and the pathways involved are related to DNA damage response and repair mechanisms .
Comparison with Similar Compounds
Etoposide: A well-known topoisomerase II inhibitor used in cancer therapy.
Doxorubicin: Another topoisomerase II inhibitor with broad anticancer activity.
Mitoxantrone: A synthetic anthracenedione with topoisomerase II inhibitory activity.
Uniqueness: Topoisomerase II inhibitor 11 is unique due to its specific binding affinity and reduced side effects compared to other inhibitors. It offers a promising therapeutic profile with potential for lower toxicity and higher selectivity .
Properties
Molecular Formula |
C27H21BrCl2N2O2S |
|---|---|
Molecular Weight |
588.3 g/mol |
IUPAC Name |
ethyl 3,5-bis(4-chlorophenyl)-7-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate;hydrobromide |
InChI |
InChI=1S/C27H20Cl2N2O2S.BrH/c1-2-33-26(32)23-24(18-6-4-3-5-7-18)30-27-31(25(23)19-10-14-21(29)15-11-19)22(16-34-27)17-8-12-20(28)13-9-17;/h3-16,25H,2H2,1H3;1H |
InChI Key |
IXCMDLNDDZUXJY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)Cl)C(=CS2)C4=CC=C(C=C4)Cl)C5=CC=CC=C5.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


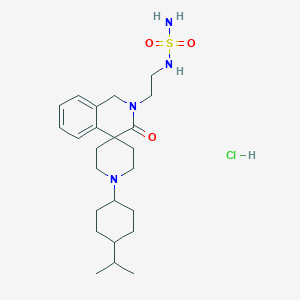
![sodium;[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-17-[(2R)-4-carboxybutan-2-yl]-2,2,4,4-tetradeuterio-7-hydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12414570.png)

